Sodium glucuronate
Sodium glucuronate
Sodium glucuronate is an organic molecular entity.
A sugar acid formed by the oxidation of the C-6 carbon of GLUCOSE. In addition to being a key intermediate metabolite of the uronic acid pathway, glucuronic acid also plays a role in the detoxification of certain drugs and toxins by conjugating with them to form GLUCURONIDES.
A sugar acid formed by the oxidation of the C-6 carbon of GLUCOSE. In addition to being a key intermediate metabolite of the uronic acid pathway, glucuronic acid also plays a role in the detoxification of certain drugs and toxins by conjugating with them to form GLUCURONIDES.
Brand Name:
Vulcanchem
CAS No.:
14984-34-0
VCID:
VC0076687
InChI:
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3+,4-,5-;/m0./s1
SMILES:
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]
Molecular Formula:
C6H10NaO7
Molecular Weight:
217.13 g/mol
Sodium glucuronate
CAS No.: 14984-34-0
Cat. No.: VC0076687
Molecular Formula: C6H10NaO7
Molecular Weight: 217.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sodium glucuronate is an organic molecular entity. A sugar acid formed by the oxidation of the C-6 carbon of GLUCOSE. In addition to being a key intermediate metabolite of the uronic acid pathway, glucuronic acid also plays a role in the detoxification of certain drugs and toxins by conjugating with them to form GLUCURONIDES. |
|---|---|
| CAS No. | 14984-34-0 |
| Molecular Formula | C6H10NaO7 |
| Molecular Weight | 217.13 g/mol |
| IUPAC Name | sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
| Standard InChI | InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3+,4-,5-;/m0./s1 |
| Standard InChI Key | QKHMTHNLNZGTSP-JSCKKFHOSA-N |
| Isomeric SMILES | C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |
| SMILES | C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
| Canonical SMILES | C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator